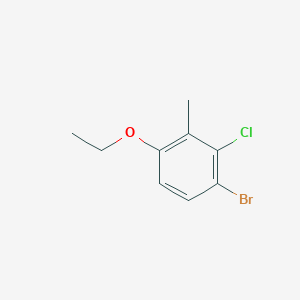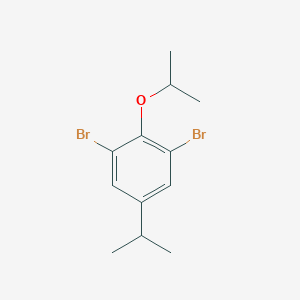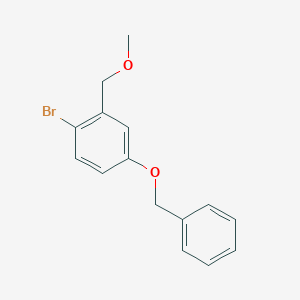
4-Bromo-2-fluoro-3-isopropoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-fluoro-3-isopropoxybenzoic acid (4-BFB) is an organic compound used in many scientific applications, such as drug development and organic synthesis. It is a common building block in organic chemistry and is known for its unique properties that make it suitable for a variety of applications.
Scientific Research Applications
4-Bromo-2-fluoro-3-isopropoxybenzoic acid has a variety of scientific research applications. It is used in the synthesis of drugs, such as antibiotics and anti-inflammatory agents. It is also used in the synthesis of organic compounds, such as polymers and dyes. Additionally, this compound is used in the synthesis of new materials, such as conductive polymers and nanomaterials. Furthermore, this compound is used in the synthesis of catalysts and catalytic systems, such as heterogeneous catalysts and organometallic catalysts.
Mechanism of Action
4-Bromo-2-fluoro-3-isopropoxybenzoic acid is an organic compound that acts as a catalyst in organic reactions. It acts by providing a nucleophilic site for the reaction to occur. This nucleophilic site allows the reaction to take place at a faster rate than it would without the presence of this compound. Additionally, this compound can act as a reducing agent, which can reduce the activation energy of a reaction.
Biochemical and Physiological Effects
This compound is an organic compound that has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties. Additionally, it has been shown to have an inhibitory effect on the production of pro-inflammatory cytokines. Furthermore, this compound has been found to have an inhibitory effect on the production of nitric oxide, which is a powerful vasodilator.
Advantages and Limitations for Lab Experiments
4-Bromo-2-fluoro-3-isopropoxybenzoic acid is a useful compound for laboratory experiments due to its unique properties. It is a versatile compound that can be used in a variety of applications, such as drug development and organic synthesis. Additionally, this compound is a relatively stable compound, which makes it suitable for long-term storage. Furthermore, this compound is relatively inexpensive, which makes it a cost-effective option for laboratory experiments.
However, this compound also has some limitations. It is a relatively reactive compound, which can make it difficult to handle and store. Additionally, it is a hazardous compound, which can pose a risk to human health and the environment. Furthermore, this compound is a relatively unstable compound, which can make it difficult to use in long-term experiments.
Future Directions
There are a number of potential future directions for 4-Bromo-2-fluoro-3-isopropoxybenzoic acid. It could be used in the development of new drugs, such as antibiotics and anti-inflammatory agents. Additionally, it could be used in the development of new materials, such as conductive polymers and nanomaterials. Furthermore, it could be used in the development of new catalysts and catalytic systems, such as heterogeneous catalysts and organometallic catalysts. Additionally, it could be used in the development of new biochemical and physiological agents, such as anti-inflammatory and antioxidant agents. Finally, it could be used in the development of new laboratory experiments, such as those involving organic synthesis and drug development.
Synthesis Methods
4-Bromo-2-fluoro-3-isopropoxybenzoic acid is synthesized through a multi-step process. The first step involves the reaction of 4-bromo-2-fluoro-3-chlorobenzoic acid with isopropyl alcohol in the presence of a strong base such as sodium hydroxide. This reaction produces this compound. The second step involves the reaction of this compound with a strong acid such as hydrochloric acid. This reaction results in the formation of this compound.
properties
IUPAC Name |
4-bromo-2-fluoro-3-propan-2-yloxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO3/c1-5(2)15-9-7(11)4-3-6(8(9)12)10(13)14/h3-5H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPKSPNULGJDFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1F)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














